![molecular formula C9H16Cl2N4 B2815953 5-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride CAS No. 1707710-42-6](/img/structure/B2815953.png)
5-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride
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Overview
Description
The compound “5-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride” is likely to be a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a piperazine group, which is a common feature in many pharmaceuticals and it’s a methylated compound, which could influence its reactivity and other properties.
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine ring, with a piperazine group attached at the 2-position and a methyl group attached at the 5-position. The presence of the piperazine could impart basicity to the compound, and the methyl group could influence its lipophilicity .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the pyrimidine ring itself can be modulated by the substituents it bears .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the piperazine group could contribute to its basicity, and the methyl group could influence its hydrophobicity .Scientific Research Applications
- AChE Inhibitors : Researchers have explored derivatives of this compound as acetylcholinesterase (AChE) inhibitors. AChE plays a crucial role in neurotransmission, and inhibiting it can be relevant for treating neurodegenerative diseases like Alzheimer’s .
- Phosphopeptide Analysis : The compound has been used as a derivatization reagent for carboxyl groups on peptides during spectrophotometric analysis. This application aids in studying phosphorylated peptides .
Medicinal Chemistry and Drug Development
Organic Synthesis and Methodology
Mechanism of Action
Target of Action
The primary target of 5-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibitors of AChE, such as this compound, can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synapse. The result is an enhancement of cholinergic transmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, which can enhance the transmission of signals in the cholinergic pathway .
Result of Action
The inhibition of AChE by 5-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride leads to an increase in the concentration of acetylcholine in the synaptic cleft . This increase enhances cholinergic transmission, which can have various effects depending on the specific neurons involved .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-2-piperazin-1-ylpyrimidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-8-6-11-9(12-7-8)13-4-2-10-3-5-13;;/h6-7,10H,2-5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZDGXFSKUFQPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride |
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